Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
CAS No.: 618075-57-3
Cat. No.: VC15572382
Molecular Formula: C18H17FN2O3S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618075-57-3 |
|---|---|
| Molecular Formula | C18H17FN2O3S |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | prop-2-enyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C18H17FN2O3S/c1-3-8-24-17(23)15-11(2)20-18-21(14(22)7-9-25-18)16(15)12-5-4-6-13(19)10-12/h3-6,10,16H,1,7-9H2,2H3 |
| Standard InChI Key | IMGKXJYBYVQWJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)F)C(=O)OCC=C |
Introduction
Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B]thiazine-7-carboxylate is a complex heterocyclic compound with a molecular formula of C19H20N2O4S, although some sources incorrectly list it as C18H17FN2O3S, likely due to a typographical error or confusion with a similar compound . This compound features a pyrimido[2,1-B]thiazine core, which is a part of a broader class of thiazine derivatives known for their diverse biological activities and potential therapeutic applications.
Synthesis and Applications
The synthesis of Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B]thiazine-7-carboxylate typically involves multi-step organic reactions. This compound is used in research due to its potential biological activities, including antimicrobial and anticancer effects.
Biological Activities
Research indicates that this compound exhibits promising biological activities, primarily through its interaction with specific molecular targets. Its mechanism of action likely involves the inhibition of enzymes and modulation of receptor activity, which are critical for understanding its therapeutic potential.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B]thiazine-7-carboxylate | Fluorophenyl group | Antimicrobial and anticancer properties |
| Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B]thiazine-7-carboxylate | Methoxy group instead of fluorophenyl | Anticancer properties |
| Allyl 8-methyl-4-oxo-6-(3-fluorophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B]thiazine | Variation in position of substituents | Antimicrobial activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume